(+)-Armepavine

Description

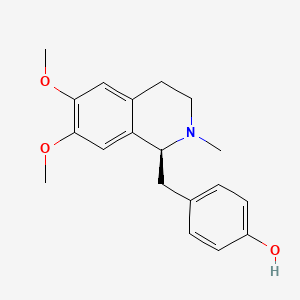

Structure

3D Structure

Properties

IUPAC Name |

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKFZIUKXTWQTP-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317364 | |

| Record name | (+)-Armepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14400-96-5 | |

| Record name | (+)-Armepavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Armepavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Armepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMEPAVINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W0AOI5PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Armepavine: Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its proposed signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Properties

This compound, also known as (S)-Armepavine, is the dextrorotatory enantiomer of armepavine. Its chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and a benzyl group substituted with a hydroxyl group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | [1] |

| Molecular Formula | C19H23NO3 | [1] |

| Molecular Weight | 313.4 g/mol | [1] |

| CAS Number | 14400-96-5 | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | 144-148 °C (for racemic mixture or (-) enantiomer) | [3][4] |

| Solubility | Soluble in DMSO and ethanol.[5][6][7] | |

| Specific Rotation | Not consistently reported for the (+) enantiomer. |

Pharmacological Properties and Mechanism of Action

This compound exhibits significant immunosuppressive and anti-inflammatory activities, primarily by targeting T-lymphocyte activation and proliferation.[8][9] Its mechanism of action is believed to involve the modulation of key signaling pathways integral to the immune response.

Table 2: Summary of Pharmacological Activities of this compound

| Activity | Description | Key Signaling Pathways Involved |

| Immunosuppression | Inhibits T-lymphocyte proliferation and activation.[8][9] | PI3K/Akt, Itk, PLCγ, NF-κB |

| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | NF-κB, MAPK |

Signaling Pathway of this compound

Current research suggests that this compound exerts its immunosuppressive effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This inhibition, in turn, prevents the phosphorylation of downstream targets, including Tec kinase Itk and Phospholipase C gamma (PLCγ). The disruption of this signaling cascade ultimately leads to the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor for T-cell activation and inflammatory responses.

References

- 1. This compound | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of Immunosuppressive Drugs on the Metabolism of T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Armepavine: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and delving into the experimental protocols used to elucidate its biological functions. A key focus is its mechanism of action, specifically the inhibition of T-cell proliferation and the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental methodologies, and visualizing the complex biological pathways influenced by this compound.

Chemical and Physical Properties

This compound, also known as (S)-Armepavine, is a naturally occurring alkaloid found in several plant species, including the sacred lotus (Nelumbo nucifera). Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14400-96-5 | [1] |

| Molecular Formula | C₁₉H₂₃NO₃ | [1] |

| Molecular Weight | 313.4 g/mol | [1] |

| IUPAC Name | 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | [1] |

| Synonyms | (S)-Armepavine, L-(+)-Armepavine | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant immunosuppressive effects, primarily through the modulation of T-lymphocyte activity and the inhibition of key inflammatory signaling pathways.

Immunosuppressive Effects

Studies have demonstrated that this compound can suppress the proliferation of T-cells, a critical component of the adaptive immune response. This has positioned it as a potential therapeutic agent for autoimmune diseases. For instance, research has shown its efficacy in animal models of autoimmune crescentic glomerulonephritis and systemic lupus erythematosus (SLE).[1][2] In these models, administration of this compound led to a reduction in disease severity, characterized by decreased proteinuria, preservation of renal function, and diminished immune cell infiltration in affected tissues.[1][2]

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the immunosuppressive and anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

T-Lymphocyte Proliferation Assay

This assay is fundamental for assessing the immunosuppressive potential of this compound by measuring its effect on T-cell division.

Objective: To determine the concentration-dependent inhibition of T-lymphocyte proliferation by this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens.

-

This compound stock solution (dissolved in DMSO).

-

[³H]-thymidine or a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

96-well cell culture plates.

-

Liquid scintillation counter or flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add various concentrations of this compound to the wells. A vehicle control (DMSO) should be included.

-

Add the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For CFSE assay: Prior to plating, label the PBMCs with CFSE. After the 72-hour incubation, harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity as the dye is distributed among daughter cells.

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can be determined from the dose-response curve. One study reported an IC₅₀ of 11.9 µM for the inhibition of human PBMC proliferation.[3]

Western Blot Analysis of NF-κB Activation

This technique is used to investigate the molecular mechanism of this compound's inhibitory effect on the NF-κB pathway.

Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

A suitable cell line (e.g., Jurkat T-cells or macrophages).

-

Cell culture medium and supplements.

-

A stimulating agent for the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

-

This compound.

-

Lysis buffers for cytoplasmic and nuclear protein extraction.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to the nuclear loading control (Lamin B1). Compare the results from this compound-treated cells to the stimulated control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for studying the effects of this compound.

Conclusion

This compound is a promising natural compound with well-documented immunosuppressive and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of T-cell proliferation and the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.

References

(S)-Armepavine vs (R)-Armepavine: A Technical Deep Dive into Stereochemistry and Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemical differences between (S)-Armepavine and (R)-Armepavine, focusing on their synthesis, distinct biological activities, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Armepavine, a benzylisoquinoline alkaloid, exists as two enantiomers, (S)-Armepavine and (R)-Armepavine, due to a single chiral center. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit distinct pharmacological profiles within biological systems. This guide will explore the current understanding of their differential effects, with a particular focus on the immunomodulatory and anti-inflammatory properties of the (S)-enantiomer.

Biosynthesis and Stereochemistry

In nature, the stereochemistry of armepavine is dictated by the enzymatic machinery of the producing organism. For instance, the sacred lotus (Nelumbo nucifera) predominantly synthesizes the (R)-enantiomer of benzylisoquinoline alkaloids.[1] In contrast, members of the Ranunculales order typically produce the (S)-configured counterparts.[1] This stereochemical divergence arises from the enantioselective nature of the enzymes involved in the biosynthetic pathway.

Comparative Biological Activity

Current research indicates that the stereochemistry at the C1 position of the isoquinoline core is a critical determinant of armepavine's biological activity. The (S)-enantiomer, in particular, has been the subject of more extensive investigation for its therapeutic potential.

Immunomodulatory Effects

(S)-Armepavine has demonstrated significant immunomodulatory effects, primarily through the suppression of T-cell proliferation.[1] In vitro studies have shown that (S)-Armepavine inhibits the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[2] This anti-proliferative effect is not attributed to direct cytotoxicity.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of armepavine have been linked to the modulation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] While the specific contributions of each enantiomer are still under investigation, (S)-Armepavine has been shown to be active in this regard.

Quantitative Data

To date, limited quantitative data directly comparing the biological activities of (S)- and (R)-Armepavine is available in the public domain. The following table summarizes the available data for (S)-Armepavine and armepavine (enantiomeric composition unspecified).

| Enantiomer/Mixture | Assay | Target/Cell Type | IC50 | Reference |

| (S)-Armepavine | T-cell Proliferation | Phytohemagglutinin (PHA)-activated Peripheral Blood Mononuclear Cells (PBMCs) | 11.9 µM | [2] |

| Armepavine (unspecified) | DPPH Free Radical Scavenging | - | 43.093 ± 14.215 µg/mL | [2] |

Table 1: Quantitative Biological Activity Data for Armepavine

Signaling Pathways

The biological effects of armepavine are mediated through its interaction with intracellular signaling cascades. The NF-κB and PI3K-Akt pathways have been identified as key players.

NF-κB Signaling Pathway

(S)-Armepavine has been shown to exert its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of this pathway by (S)-Armepavine leads to a downstream reduction in pro-inflammatory cytokines and other inflammatory mediators.

Caption: (S)-Armepavine inhibits the NF-κB signaling pathway.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and inflammation. While the direct effects of armepavine enantiomers on this pathway require further elucidation, extracts of Nelumbo nucifera, which contain armepavine, have been shown to modulate PI3K/Akt/mTOR signaling.

Caption: Potential modulation of the PI3K-Akt pathway by armepavine.

Experimental Protocols

Chiral Separation of Armepavine Enantiomers

Method: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of armepavine enantiomers.

Workflow:

Caption: General workflow for chiral HPLC separation of armepavine.

Detailed Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is recommended.

-

Mobile Phase: A normal-phase elution is typically employed. A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is a common mobile phase. The ratio of the solvents should be optimized to achieve baseline separation. For basic compounds like armepavine, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is a suitable starting point.

-

Detection: UV detection at a wavelength where armepavine exhibits strong absorbance (e.g., ~280 nm) is appropriate.

-

Sample Preparation: The racemic armepavine sample is dissolved in the mobile phase or a compatible solvent.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.

-

Fraction Collection: For preparative separations, fractions corresponding to each enantiomeric peak are collected.

T-Cell Proliferation Assay

Method: The inhibitory effect of armepavine enantiomers on T-cell proliferation can be assessed using a [³H]-thymidine incorporation assay or a dye dilution assay (e.g., CFSE).

Workflow:

Caption: Workflow for a [³H]-thymidine incorporation T-cell proliferation assay.

Detailed Protocol ([³H]-Thymidine Incorporation):

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Treatment: Cells are pre-treated with various concentrations of (S)-Armepavine, (R)-Armepavine, or vehicle control (e.g., DMSO) for 1 hour.

-

Stimulation: T-cell proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA), to each well.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Radiolabeling: [³H]-thymidine is added to each well, and the plate is incubated for an additional 18 hours.

-

Harvesting: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

The stereochemistry of armepavine plays a pivotal role in its biological activity. Current evidence strongly suggests that (S)-Armepavine is a promising immunomodulatory and anti-inflammatory agent, primarily acting through the inhibition of T-cell proliferation and the NF-κB signaling pathway. However, a significant gap in knowledge exists regarding the specific biological activities and molecular targets of (R)-Armepavine. Future research should focus on a direct, quantitative comparison of the enantiomers across a range of biological assays to fully elucidate their structure-activity relationships. Furthermore, detailed investigations into the interactions of both enantiomers with the PI3K-Akt and other relevant signaling pathways are warranted. A comprehensive understanding of the stereospecific pharmacology of armepavine will be crucial for its potential development as a therapeutic agent.

References

(+)-Armepavine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the families Nelumbonaceae, Annonaceae, and Papaveraceae. The most prominent and well-documented source is the sacred lotus (Nelumbo nucifera).

Table 1: Quantitative Analysis of this compound in Various Natural Sources

| Plant Species | Family | Plant Part | Concentration of Armepavine | Reference(s) |

| Nelumbo nucifera | Nelumbonaceae | Leaves | 0.13-0.20% | [1] |

| Nelumbo nucifera | Nelumbonaceae | Flower Buds | Analyzed, but not individually quantified in the provided study | [2] |

| Artabotrys brachypetalus | Annonaceae | Stem Bark | Present, but quantitative data for the (+) isomer is not specified | [2] |

| Guatteria punctata | Annonaceae | Not Specified | Reported to contain this compound | [2] |

| Papaver armeniacum | Papaveraceae | Not Specified | Reported to contain armepavine | [3] |

| Discaria chacaye | Rhamnaceae | Not Specified | Reported to contain armepavine | [3] |

Note: The stereochemistry of armepavine is not always specified in the literature. This table includes sources of armepavine, with specific notation for this compound where available.

Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below is a detailed protocol for the extraction and initial separation of alkaloids from Nelumbo nucifera leaves, a common starting point for obtaining this compound.

Protocol 1: General Alkaloid Extraction from Nelumbo nucifera Leaves

This protocol outlines a standard acid-base extraction method for enriching the alkaloid fraction from dried plant material.

1. Sample Preparation:

-

Air-dry fresh Nelumbo nucifera leaves in the shade to prevent degradation of phytochemicals.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves (e.g., 1 kg) in 70% ethanol (e.g., 5 L) for 24 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

-

Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove lipids and other non-polar impurities.

-

Adjust the pH of the aqueous solution to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to precipitate the alkaloids.

-

Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Repeat the extraction three to five times.

-

Combine the organic layers and wash with distilled water to remove any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol 2: Isolation of Armepavine using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol provides a more advanced technique for the separation of alkaloids from a crude extract of lotus leaves.

1. Sample Preparation:

-

Prepare a crude alkaloid extract from Nelumbo nucifera leaves as described in Protocol 1.

2. CCC Solvent System and Sample Solution Preparation:

-

Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v/v/v ratio).

-

Add triethylamine (TEA) to the upper organic phase to act as a retainer (e.g., 10 mM).

-

Add hydrochloric acid (HCl) to the lower aqueous phase to act as an eluent (e.g., 5 mM).

-

Dissolve the crude alkaloid extract in the upper organic phase to prepare the sample solution.

3. CCC Operation:

-

Fill the CCC column with the stationary phase (the upper organic phase).

-

Inject the sample solution into the column.

-

Elute the sample with the mobile phase (the lower aqueous phase) at a constant flow rate (e.g., 2.0 mL/min).

-

Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Collect fractions of the eluate.

4. Fraction Analysis and Further Purification:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing armepavine.

-

Combine the armepavine-rich fractions.

-

Further purification of this compound from the enriched fractions can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water with an appropriate modifier like trifluoroacetic acid (TFA) or formic acid.

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways, notably the NF-κB and MAPK pathways, which are critical in inflammation and cellular regulation.

Benzylisoquinoline Alkaloid (BIA) Biosynthesis in Nelumbo nucifera

The biosynthesis of this compound in Nelumbo nucifera follows the general pathway for benzylisoquinoline alkaloids, starting from the amino acid L-tyrosine.

Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action subsequently blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While the precise molecular interactions are still under investigation, evidence suggests that armepavine can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade typically involves a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Armepavine's inhibitory effects on inflammatory responses may be partly mediated through the downregulation of this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Nelumbo nucifera has been identified as a primary and quantifiable source, and established extraction and isolation protocols provide a solid foundation for further research and development. The elucidation of its inhibitory mechanisms on the NF-κB and potentially the MAPK signaling pathways offers valuable insights for drug discovery efforts targeting inflammatory and other related diseases. Further investigation is warranted to quantify this compound in a wider range of plant species and to fully delineate its molecular interactions within various cellular signaling cascades.

References

The Biosynthesis of (+)-Armepavine in Nelumbo nucifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-armepavine, a benzylisoquinoline alkaloid of pharmacological interest, in the sacred lotus, Nelumbo nucifera. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key research methodologies.

Introduction

Nelumbo nucifera is a rich source of benzylisoquinoline alkaloids (BIAs), with armepavine being a notable constituent due to its potential therapeutic applications. The biosynthesis of armepavine in lotus presents unique characteristics, particularly concerning its stereochemistry, which distinguishes it from the pathways in other BIA-producing plants. This guide synthesizes current knowledge to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Nelumbo nucifera begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation steps.

Initial Condensation and Stereochemistry

The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. In many plants, this reaction is catalyzed by a stereospecific norcoclaurine synthase (NCS), typically yielding the (S)-enantiomer. However, in Nelumbo nucifera, both (R)- and (S)-norcoclaurine have been detected[1]. This suggests either the presence of distinct (R)- and (S)-enantioselective NCS orthologs, a non-stereoselective enzyme, or a spontaneous, non-enzymatic condensation reaction[1][2]. The prevalence of (R)-configured BIAs in lotus is a distinguishing feature of its biosynthetic pathway[1][3].

O-Methylation and N-Methylation Steps

Following the formation of norcoclaurine, a series of O- and N-methylation reactions occur to produce armepavine. The proposed pathway to this compound involves the following enzymatic conversions:

-

Norcoclaurine to Coclaurine: The 6-hydroxyl group of norcoclaurine is methylated to form coclaurine. This reaction is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). In N. nucifera, the enzyme NnOMT1 has been identified as a regiospecific 6OMT that can accept both (R)- and (S)-norcoclaurine as substrates[4].

-

Coclaurine to N-methylcoclaurine: The secondary amine of coclaurine is then methylated to yield N-methylcoclaurine. This step is catalyzed by a coclaurine N-methyltransferase (CNMT)[5].

-

N-methylcoclaurine to Armepavine: The final step is the methylation of the 7-hydroxyl group of N-methylcoclaurine to produce armepavine, catalyzed by a 7-O-methyltransferase (7OMT)[3]. The enzyme NnOMT5 has been characterized as a 7OMT in lotus, with a preference for (S)-N-methylcoclaurine[4]. Additionally, NnOMT7 has been identified as a non-stereospecific 7OMT[2].

Both (+)-(S)- and (-)-(R)-armepavine have been isolated from N. nucifera[6][7][8].

Quantitative Data

Enzyme Kinetics

Kinetic parameters have been determined for some of the O-methyltransferases involved in the armepavine pathway in N. nucifera.

| Enzyme | Substrate | Km (µM) | Reference |

| NnOMT1 | (R,S)-norcoclaurine | 20 | [4] |

| NnOMT5 | (S)-N-methylcoclaurine | 13 | [4] |

| NnOMT6 | (S)-norcoclaurine | 281.73 | [9] |

| NnOMT6 | Caffeic acid | 216.03 | [9] |

Alkaloid Content in Different Tissues

The concentration of armepavine and its precursors varies across different tissues of Nelumbo nucifera.

| Alkaloid | Tissue | Concentration | Reference |

| Armepavine | Flower | 0.0170% of dry weight | [10] |

| Norarmepavine | Flower | 0.0616% of dry weight | [10] |

| N-methylcoclaurine | Flower | 0.0053% of dry weight | [10] |

| Coclaurine | Flower | 0.0042% of dry weight | [10] |

| Total Alkaloids | Leaves | 0.72% to 1.41% of dry weight | [11] |

| Total BIAs | Laminae and Plumules | ~3,000 µg/g fresh weight | [7][8] |

| Total BIAs | Petals and Petioles | 100-500 µg/g fresh weight | [7][8] |

| Total BIAs | Rhizomes and Stamens | < 20 µg/g fresh weight | [7][8] |

Experimental Protocols

Alkaloid Extraction from Nelumbo nucifera Leaves

This protocol describes a standard solvent extraction method for obtaining benzylisoquinoline alkaloids from lotus leaves[11].

1. Sample Preparation: a. Harvest fresh lotus leaves and wash them thoroughly to remove debris. b. Air-dry the leaves in a well-ventilated, shaded area or oven-dry at 40-50°C to a constant weight. c. Grind the dried leaves into a fine powder (e.g., 20 mesh).

2. Extraction: a. Weigh 50.0 g of the powdered lotus leaves and place them in a suitable flask. b. Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid. c. Stir the mixture continuously using a magnetic stirrer at 60°C for 6 hours. d. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

3. Filtration and Concentration: a. Combine the extracts from the three repetitions and filter to remove solid plant material. b. Neutralize the filtrate with sodium hydroxide. c. Concentrate the neutralized filtrate using a rotary evaporator under reduced pressure.

4. Liquid-Liquid Partitioning: a. Transfer the concentrated aqueous solution to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously to partition the alkaloids into the organic phase. c. Allow the layers to separate and collect the ethyl acetate layer. d. Repeat the partitioning step two more times with fresh ethyl acetate. e. Combine the ethyl acetate fractions and evaporate the solvent to obtain the crude alkaloid extract.

Quantification of Armepavine by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of armepavine in biological samples, adapted from a study on mouse blood[12].

1. Chromatographic Conditions:

- Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

- Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).

- Flow Rate: As optimized for the specific system.

- Column Temperature: Maintained at a constant temperature, e.g., 30°C.

2. Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Armepavine: m/z 314.1 → 106.9

- Internal Standard (e.g., Nuciferine): m/z 296.2 → 265.1

3. Sample Preparation (from a biological matrix): a. To a 100 µL aliquot of the sample, add the internal standard. b. Precipitate proteins by adding a suitable volume of acetonitrile, then vortex. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject it into the UPLC-MS/MS system.

4. Quantification: a. Generate a calibration curve using standards of known armepavine concentrations. b. Quantify armepavine in the samples by comparing the peak area ratio of armepavine to the internal standard against the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of armepavine biosynthesis genes in N. nucifera tissues[13][14].

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired N. nucifera tissue using a suitable RNA extraction kit. b. Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.

2. Primer Design: a. Design gene-specific primers for the target genes (e.g., NnOMT1, NnCNMT, NnOMT5) and a reference gene (e.g., NnACTIN, NNU_24864) using software like Primer3.

3. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. b. Perform the reaction in a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis: a. Generate a melting curve to verify the specificity of the amplification. b. Determine the cycle threshold (Ct) values for each gene. c. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.

Experimental Workflow for Alkaloid Analysis

Caption: General workflow for the extraction and analysis of alkaloids.

Regulatory Network of BIA Biosynthesis

Caption: Transcriptional regulation of BIA biosynthesis in N. nucifera.

References

- 1. maxapress.com [maxapress.com]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 6. maxapress.com [maxapress.com]

- 7. maxapress.com [maxapress.com]

- 8. maxapress.com [maxapress.com]

- 9. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]

The Pharmacological Profile of (+)-Armepavine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid predominantly found in the sacred lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological properties. As a stereoisomer of armepavine, its unique spatial arrangement dictates its interaction with biological targets, leading to a distinct profile of activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its immunomodulatory, anti-inflammatory, and receptor-antagonist activities. These properties suggest its potential therapeutic application in autoimmune disorders, inflammatory conditions, and neurological diseases.

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory capabilities, primarily through the suppression of T-cell proliferation and the inhibition of the NF-κB signaling pathway. These actions collectively contribute to its anti-inflammatory effects.

T-Cell Proliferation Inhibition: Studies have shown that (S)-armepavine, the enantiomer of this compound, can suppress T-cell proliferation. This is a critical mechanism in mitigating the progression of autoimmune diseases where T-cell dysregulation is a key pathogenic factor.

NF-κB Pathway Inhibition: A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the activation of NF-κB, this compound can effectively dampen the inflammatory cascade. Research has shown that armepavine inhibits TNF-α-induced IκBα phosphorylation, a critical step in the activation of the NF-κB pathway.

These immunomodulatory and anti-inflammatory properties have been investigated in the context of autoimmune crescentic glomerulonephritis, where (S)-armepavine demonstrated therapeutic effects by modulating T/B cells and regulating intra-renal NF-κB activation.

Dopamine Receptor Antagonism

This compound acts as an antagonist at dopamine D1 and D2 receptors. This activity suggests its potential for development as a therapeutic agent for conditions involving dysregulation of the dopaminergic system, such as certain neurological and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its enantiomer.

Table 1: Dopamine Receptor Antagonist Activity of Armepavine

| Compound | Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| Armepavine | Dopamine D1 | FLIPR Assay | HEK293 | >30 | [1] |

| Armepavine | Dopamine D2 | FLIPR Assay | HEK293 | 3.84 ± 0.38 | [1] |

Note: The available data is for armepavine (racemic mixture or unspecified stereoisomer). The study notes that armepavine showed a nearly 10-fold selectivity for the D2 receptor[1].

Table 2: Immunomodulatory Activity of (S)-Armepavine

| Activity | Assay | Cell Type | Concentration | Effect | Reference |

| T-cell Proliferation | Concanavalin A-induced splenocyte proliferation | Mouse Splenocytes | 3.12, 6.25, 12.5 µM | Inhibition of proliferation |

Note: Data is for the (S)-enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Dopamine Receptor Antagonism: FLIPR Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method used to measure changes in intracellular calcium concentration, which is a common downstream event of G-protein coupled receptor (GPCR) activation, including dopamine receptors.

Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.

-

Compound Addition: The FLIPR instrument adds this compound at various concentrations to the wells.

-

Agonist Stimulation: After a short incubation with the test compound, a known dopamine receptor agonist (e.g., dopamine) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.

NF-κB Inhibition: Immunohistochemistry for p65 Subunit

Immunohistochemistry (IHC) is used to visualize the localization of the NF-κB p65 subunit within cells. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.

Protocol:

-

Tissue/Cell Preparation: Paraffin-embedded tissue sections or cultured cells grown on coverslips are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves boiling the slides in a citrate buffer (pH 6.0).

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied and incubated for 30 minutes at room temperature.

-

Signal Amplification: A streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated secondary antibody.

-

Detection: The signal is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated and mounted with a coverslip.

-

Analysis: The subcellular localization of the brown stain (p65) is observed under a microscope. Inhibition of NF-κB activation by this compound is indicated by a reduction in nuclear staining of p65 compared to stimulated controls.

T-Cell Proliferation: Concanavalin A-induced Splenocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by a mitogen, such as Concanavalin A (Con A).

Protocol:

-

Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in culture medium.

-

Cell Seeding: Splenocytes are seeded into a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well).

-

Compound Treatment: this compound is added to the wells at various concentrations.

-

Mitogen Stimulation: Concanavalin A (e.g., at 5 µg/mL) is added to the wells to stimulate T-cell proliferation.

-

Incubation: The plate is incubated for a period of 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: Cell proliferation is assessed using one of several methods:

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, proliferating cells will reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture. Proliferating cells will incorporate BrdU into their DNA, which can be detected using an anti-BrdU antibody in an ELISA-based assay.

-

-

Data Analysis: The inhibition of proliferation is calculated by comparing the absorbance or fluorescence values of the treated wells to the stimulated control wells. The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacological properties of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Workflow for T-cell proliferation inhibition assay.

Caption: Workflow for dopamine receptor antagonism FLIPR assay.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile characterized by its immunomodulatory, anti-inflammatory, and dopamine receptor antagonist activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas:

-

Stereospecificity: A direct comparison of the pharmacological activities of this compound and (-)-Armepavine is crucial to fully elucidate the structure-activity relationship.

-

Adrenergic Receptor Activity: Quantitative binding and functional assays are needed to determine the affinity and efficacy of this compound at α- and β-adrenergic receptors.

-

In Vivo Efficacy: Further in vivo studies in relevant animal models of autoimmune and inflammatory diseases are required to validate the therapeutic potential of this compound.

-

Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its immunomodulatory effects, beyond NF-κB, will provide a more complete understanding of its pharmacological actions.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a range of debilitating diseases.

References

In-Depth Technical Guide: The Core Mechanism of Action of (+)-Armepavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid originally isolated from the sacred lotus (Nelumbo nucifera), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, immunosuppressive, and receptor-modulating properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling cascades, suppression of T-lymphocyte activation, and antagonism of dopamine receptors.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

A cornerstone of this compound's anti-inflammatory activity lies in its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In studies utilizing rat hepatic stellate cells (HSC-T6), armepavine has been shown to concentration-dependently attenuate the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, when stimulated with tumor necrosis factor-alpha (TNF-α).[1][2] This inhibition of MAPK phosphorylation prevents the downstream activation of transcription factors that drive inflammatory gene expression.

Furthermore, this compound effectively inhibits the NF-κB signaling cascade. It has been demonstrated to prevent the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.[1][2]

Immunosuppressive Effects: Modulation of T-Lymphocyte Activation

This compound exhibits significant immunosuppressive properties, primarily by targeting T-lymphocyte activation and proliferation. This is particularly relevant in the context of autoimmune diseases where T-cell dysregulation is a key pathological feature.

Studies on human peripheral blood mononuclear cells (PBMCs) have revealed that (S)-armepavine inhibits phytohemagglutinin (PHA)-induced cell proliferation and the production of key cytokines such as IL-2 and IFN-γ.[3][4] The underlying mechanism involves the inhibition of crucial signaling molecules downstream of the T-cell receptor (TCR). Specifically, (S)-armepavine has been shown to inhibit the phosphorylation of IL-2-inducible T-cell kinase (Itk) and phospholipase C gamma (PLCγ) in a phosphoinositide 3-kinase (PI-3K)-dependent manner.[3][4] This disruption of the TCR signaling cascade effectively blunts the activation and effector functions of T-cells.

In vivo studies using MRL/MpJ-lpr/lpr mice, a model for systemic lupus erythematosus (SLE), have demonstrated that oral administration of (S)-armepavine can prevent lymphadenopathy, reduce autoantibody production, and improve overall survival.[5][6][7][8][9] These findings underscore the therapeutic potential of this compound in autoimmune disorders.

Dopamine Receptor Antagonism

In addition to its immunomodulatory effects, this compound has been identified as an antagonist of dopamine D1 and D2 receptors.[10][11] This activity suggests a potential role for armepavine in neurological and psychiatric disorders where dopamine signaling is dysregulated.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Dopamine Receptor Antagonist Activity of Armepavine [10][11]

| Receptor | IC50 (µM) |

| Dopamine D1 | 20.9 ± 6.5 |

| Dopamine D2 | 2.28 ± 0.2 |

Table 2: In Vitro Anti-inflammatory and Immunosuppressive Activity of Armepavine

| Assay | Cell Line | Stimulant | Armepavine Concentration | Effect | Reference |

| NF-κB Activation | HSC-T6 | TNF-α | 1-10 µM | Inhibition of IκBα phosphorylation and NF-κB nuclear translocation | [1][2] |

| MAPK Activation | HSC-T6 | TNF-α | 1-10 µM | Inhibition of p38, ERK1/2, and JNK phosphorylation | [1][2] |

| T-Cell Proliferation | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |

| Cytokine Expression (IL-2, IFN-γ) | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |

| Itk and PLCγ Phosphorylation | Human PBMCs | PHA | Not specified | Inhibition | [3][4] |

Experimental Protocols

Inhibition of TNF-α-Induced NF-κB Activation in HSC-T6 Cells

This protocol is based on the methodology described by Weng et al. (2009).[1][2]

-

Cell Culture: Rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 10 ng/mL of TNF-α for 30 minutes.

-

Protein Extraction:

-

Cytoplasmic Extracts: Cells are lysed with a hypotonic buffer containing protease and phosphatase inhibitors. After incubation on ice, the cell suspension is centrifuged, and the supernatant (cytoplasmic extract) is collected.

-

Nuclear Extracts: The remaining pellet is resuspended in a high-salt nuclear extraction buffer. After incubation and centrifugation, the supernatant (nuclear extract) is collected.

-

-

Western Blot Analysis:

-

Protein concentrations of the extracts are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST.

-

The membrane is incubated with primary antibodies against phospho-IκBα (for cytoplasmic extracts) or the p65 subunit of NF-κB (for nuclear extracts) overnight at 4°C. Antibodies against α-tubulin and PCNA are used as loading controls for cytoplasmic and nuclear fractions, respectively.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Luciferase Reporter Assay:

-

HSC-T6 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

After 24 hours, cells are pre-treated with this compound and then stimulated with TNF-α as described above.

-

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Western Blot Analysis of MAPK Phosphorylation

-

Cell Culture and Treatment: HSC-T6 cells are cultured and treated with this compound and TNF-α as described in the NF-κB protocol.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

-

Antibodies against the total forms of p38, ERK1/2, and JNK, as well as a housekeeping protein like β-actin, are used as loading controls.

-

The membrane is then processed with an HRP-conjugated secondary antibody and ECL detection as described previously.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of MAPK signaling pathways by this compound.

Caption: Inhibition of T-Cell activation signaling by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An MRL/MpJ-lpr/lpr substrain with a limited expansion of lpr double-negative T cells and a reduced autoimmune syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypes of MRL-lpr & MRL [jax.org]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Armepavine therapeutic potential and targets

An In-depth Technical Guide on the Therapeutic Potential and Targets of (+)-Armepavine

Introduction

This compound is a bioactive benzylisoquinoline alkaloid predominantly isolated from plants of the Nelumbo genus, most notably Nelumbo nucifera (sacred lotus).[1][2] As a constituent of traditional medicine, its extracts have been used for various therapeutic purposes. Modern pharmacological research is progressively uncovering the molecular mechanisms and specific targets responsible for its diverse bioactivities. This document provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, molecular targets, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Potential and Preclinical Evidence

This compound exhibits a range of pharmacological effects, with the most significant evidence in the areas of immunosuppression, anti-inflammation, and cardiovascular modulation. Preclinical studies have begun to validate its potential for treating complex diseases.

Immunosuppressive and Anti-inflammatory Effects

A substantial body of evidence points to the potent immunomodulatory and anti-inflammatory properties of this compound. It has been shown to suppress immune responses in various models, primarily through the inhibition of key inflammatory signaling pathways.

-

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the TNF-α-induced MAPK and NF-κB signaling cascades.[2][3] By suppressing the activation of NF-κB, a master regulator of inflammation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[4] It also demonstrates immunosuppressive effects on T lymphocytes and has been shown to inhibit the activation of human peripheral blood mononuclear cells.[1][3]

-

Autoimmune Disease Models: In a mouse model of autoimmune crescentic glomerulonephritis (ACGN), (S)-armepavine administration dramatically improved disease outcomes.[4] The treatment led to a significant reduction in glomerular crescents, proteinuria, and overall renal dysfunction.[4] These therapeutic effects were linked to a marked decrease in the infiltration of T cells and macrophages into the kidney, suppression of renal NF-κB activation, and lower serum levels of autoantibodies and pro-inflammatory cytokines.[4] Furthermore, it suppressed the systemic activation and proliferation of T and B cells.[4]

Cardiovascular Effects

Studies on armepavine and its related alkaloids suggest a potential role in managing cardiovascular conditions, such as hypertension.

-

Hypotensive and Bradycardic Properties: The related compound, (±)-norarmepavine, has been shown to decrease mean arterial pressure by 45% and heart rate by 21% in anesthetized rats at a dose of 10 mg/kg i.v.[5] It also exerted a negative chronotropic effect on isolated rat atria.[5]

-

Vasorelaxant Activity: (±)-Norarmepavine induces concentration-dependent relaxation of potassium chloride-contracted aortic rings, with an efficacy similar to the calcium channel blocker verapamil.[5] This suggests that its mechanism may involve the modulation of calcium entry or its intracellular release, pointing to a calcium antagonist-like effect.[5]

Neuroprotective Potential

While research on armepavine itself is emerging, alkaloids from Nelumbo nucifera are recognized for their neuroprotective capabilities.

-

Modulation of Key Neuropathways: A meta-analysis identified armepavine as a key bioactive component of lotus with the potential to improve sleep.[6] This study pinpointed AKT1, EGFR, DRD2, and PIK3R1 as crucial molecular targets and the PI3K-Akt signaling pathway as a central mechanism for its neurological effects.[6] General studies on lotus alkaloids have demonstrated a wide range of neuroprotective mechanisms, including the regulation of inflammation, autophagy, oxidative stress, and calcium homeostasis.[7][8][9]

Other Potential Applications

-

Hepatic Fibrosis: Studies have indicated that armepavine may have protective effects against thioacetamide-induced hepatic fibrosis in rats.[7][8]

-

Melanogenesis Inhibition: Armepavine has been reported to inhibit the formation of melanin, suggesting potential applications in cosmetics and dermatology.[1][10]

Molecular Targets and Signaling Pathways

This compound exerts its effects by modulating several critical intracellular signaling pathways. The primary targets identified are central to inflammation, immune response, and cell survival.

-

NF-κB Pathway: Armepavine is a direct inhibitor of the NF-κB signaling pathway.[1][2][3][4] This is a cornerstone of its anti-inflammatory and immunosuppressive activity.

-

MAPK Pathway: The compound inhibits the TNF-α-induced Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key target, particularly implicated in its neuroprotective and immunomodulatory effects.[3][6]

Caption: Inhibition of TNF-α-induced MAPK and NF-κB signaling by this compound.

References

- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular Effects of Plant Secondary Metabolites Norarmepavine, Coclaurine and Norcoclaurine [repositorio.uchile.cl]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. maxapress.com [maxapress.com]

(+)-Armepavine: A Technical Whitepaper on its Dopamine Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Armepavine, a benzylisoquinoline alkaloid, has been identified as a competitive antagonist of dopamine receptors. This document provides a comprehensive technical overview of its pharmacological activity, focusing on its interaction with dopamine D1 and D2 receptors. It consolidates quantitative data from in vitro assays, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in pharmacology and medicinal chemistry exploring the therapeutic potential of natural product-inspired dopamine receptor ligands.

Quantitative Pharmacological Data

This compound demonstrates antagonist activity at both dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. Functional assays have determined its inhibitory potency (IC50) in the mid- to low-micromolar range. The alkaloid exhibits approximately 10-fold selectivity for the D2 receptor over the D1 receptor, highlighting its potential as a scaffold for developing more selective D2 antagonists.[1][2][3]

The quantitative data for this compound's activity, alongside other related alkaloids isolated from Nelumbo nucifera (lotus), are summarized below for comparative analysis.

| Compound | Dopamine D1 Receptor IC50 (µM) | Dopamine D2 Receptor IC50 (µM) | Receptor Selectivity (D1/D2) |

| This compound | 20.21 ± 2.11 | 2.22 ± 0.11 | ~9.1 |

| O-Nornuciferine | 2.09 ± 0.65 | 1.14 ± 0.10 | ~1.8 |

| N-Nornuciferine | Moderately Active | Inactive | - |

| (S)-Coclaurine | 38.47 ± 4.12 | 20.31 ± 1.15 | ~1.9 |

| (R)-Coclaurine | 33.21 ± 3.54 | 19.56 ± 1.02 | ~1.7 |

Data sourced from studies on alkaloids isolated from Nelumbo nucifera Gaertn.[1][3]

Mechanism of Action: Competitive Antagonism

Biochemical and behavioral evidence indicates that benzylisoquinoline alkaloids like this compound typically act as competitive antagonists at dopamine D2 receptors.[4] This mechanism involves the molecule binding to the orthosteric site of the receptor, the same site as the endogenous ligand dopamine.[5] By occupying this site, this compound prevents dopamine from binding and initiating the downstream signaling cascade, thereby inhibiting the receptor's biological response. The antagonism is reversible and can be overcome by increasing the concentration of the agonist (dopamine). This relationship is classically quantified using Schild regression analysis.[6][7]

Experimental Protocols

The characterization of this compound's antagonist activity relies on established in vitro pharmacological assays. The primary methods cited are detailed below.

Cell Culture and Receptor Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[1][3]

-

Receptor Expression: Stable cell lines are generated to express human dopamine D1 and D2 receptors. This ensures a consistent and high density of the target receptors for reliable assay performance.[1][3]

Functional Antagonism Assay (FLIPR)

The antagonist properties of this compound were determined using a fluorometric imaging plate reader (FLIPR) platform, which measures changes in intracellular calcium concentration as a readout of G-protein coupled receptor (GPCR) activation.

-

Principle: D1 (Gαs-coupled) and D2 (Gαi/o-coupled) receptors are engineered to couple to a Gαq protein, which upon activation, initiates the phospholipase C pathway, leading to a measurable increase in intracellular calcium ([Ca2+]i).

-

Protocol Steps:

-

Cell Plating: HEK293 cells stably expressing either D1 or D2 receptors are plated into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Challenge: The cells are then challenged with a fixed concentration of dopamine (typically the EC80, the concentration that elicits 80% of the maximal response).

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the dopamine-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1][3]

-

Radioligand Binding Assays

While not explicitly detailed for this compound in the provided context, radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a receptor.

-

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor (e.g., [3H]-SCH 23390 for D1 or [3H]-Raclopride for D2).[4]

-

Protocol Steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.

-

Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound this compound.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Caption: D2 receptor antagonism by this compound.

Caption: Experimental workflow for the FLIPR assay.

Caption: Logic of Schild analysis for a competitive antagonist.

References